6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride is a heterocyclic compound that belongs to the 1,8-naphthyridine family.
Preparation Methods
The synthesis of 1,8-naphthyridines, including 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCRs): These reactions involve the combination of multiple reactants to form the desired product in a single step.
Friedländer Approach: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds containing an activated methylene group.
Metal-Catalyzed Synthesis: Transition metal catalysts can be used to facilitate the formation of 1,8-naphthyridines through various coupling reactions.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction rates and improve yields in the synthesis of 1,8-naphthyridines.
Chemical Reactions Analysis
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The 7-methyl group can be oxidized to form the corresponding aldehyde.
Reduction: Reduction of azido derivatives can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine core.
Cycloaddition: Cycloaddition reactions can be used to form ring-expanded products.
Common reagents and conditions used in these reactions include sodium azide, triphenylphosphine, selenium dioxide, and microwave irradiation . The major products formed from these reactions include amino, azido, and aldehyde derivatives .
Scientific Research Applications
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as antibacterial, antimicrobial, and anticancer agents
Materials Science: 1,8-naphthyridines are used as ligands in coordination chemistry, components of light-emitting diodes, and dye-sensitized solar cells.
Chemical Biology: The compound is used in the development of molecular sensors and self-assembly host-guest systems.
Agriculture: Some derivatives possess herbicidal properties and are used for selective weed control.
Mechanism of Action
The mechanism of action of 6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives act as inhibitors of topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition leads to the disruption of DNA processes, resulting in cell death. Additionally, the compound can interact with adenosine receptors, affecting various physiological processes .
Comparison with Similar Compounds
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride can be compared with other similar compounds in the 1,8-naphthyridine family, such as:
Gemifloxacin: An antibacterial agent used to treat bacterial infections.
Nalidixic Acid: An antibacterial agent used primarily for urinary tract infections.
Vosaroxin: An anticancer agent that intercalates with DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its derivatives have shown promising results in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
51076-38-1 |
---|---|
Molecular Formula |
C10H12ClN3O |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
6-amino-5,7-dimethyl-1H-1,8-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C10H11N3O.ClH/c1-5-7-3-4-8(14)13-10(7)12-6(2)9(5)11;/h3-4H,11H2,1-2H3,(H,12,13,14);1H |
InChI Key |
DBGPMAGOVRGFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=NC(=C1N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.